molecular formula C9H19ClN2O B1473212 2,2-Dimethyl-1-(3-(methylamino)azetidin-1-yl)propan-1-one hydrochloride CAS No. 2098124-45-7

2,2-Dimethyl-1-(3-(methylamino)azetidin-1-yl)propan-1-one hydrochloride

Cat. No. B1473212
CAS RN: 2098124-45-7
M. Wt: 206.71 g/mol
InChI Key: MJBBRPZMWNXIHX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-(methylamino)azetidin-1-yl)propan-1-one hydrochloride, or 2,2-dimethyl-1-(3-methylaminoazetidin-1-yl)propan-1-one HCl, is a synthetic compound of the azetidine family. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. It is used for a variety of scientific and industrial applications, including drug synthesis, medicinal chemistry, and as a reagent for organic synthesis.

Scientific Research Applications

Synthesis and Chemical Transformations

Transformation of Azetidinones : Studies have explored the transformation of azetidinones, including the synthesis of 3-aryl-2-(ethylamino)propan-1-ols via unexpected pathways, illustrating the chemical reactivity and potential for creating diverse derivatives from azetidinone compounds (Mollet et al., 2011).

Generation of Structurally Diverse Libraries : Research on generating structurally diverse compounds from azetidinones demonstrates the versatility of these structures as starting points for synthesizing a variety of pharmacologically relevant molecules (Roman, 2013).

Pharmacological Applications

Antimicrobial and Antitubercular Activities : Synthesis of azetidinone derivatives and their evaluation for antimicrobial and antitubercular activities highlight the potential of these compounds in drug discovery and development for treating infections (Ilango & Arunkumar, 2011).

Antidepressant and Nootropic Agents : Compounds based on azetidinone structures have been investigated for their antidepressant and nootropic activities, indicating the therapeutic potential of such derivatives in central nervous system disorders (Thomas et al., 2016).

Methodological Advances

Microwave-Assisted Synthesis : The use of microwave-assisted synthesis for efficiently generating azetidinone compounds underscores the methodological advancements in preparing these molecules, potentially speeding up the discovery and optimization of new drugs (Mistry & Desai, 2006).

Spectroscopic Characterization : Studies involving the characterization of cathinones, which share functional groups with the compound of interest, by spectroscopic methods provide a foundation for understanding the structural and electronic properties of such molecules (Nycz et al., 2011).

properties

IUPAC Name

2,2-dimethyl-1-[3-(methylamino)azetidin-1-yl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-9(2,3)8(12)11-5-7(6-11)10-4;/h7,10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBBRPZMWNXIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(3-(methylamino)azetidin-1-yl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethyl-1-(3-(methylamino)azetidin-1-yl)propan-1-one hydrochloride
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